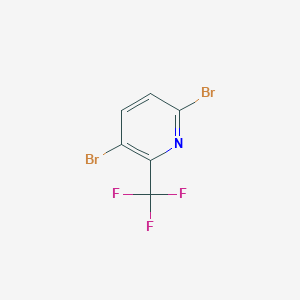

3,6-Dibromo-2-(trifluoromethyl)pyridine

Description

Fundamental Chemical Identifiers

3,6-Dibromo-2-(trifluoromethyl)pyridine is systematically classified as a halogenated heterocyclic aromatic compound belonging to the pyridine family. The compound possesses the Chemical Abstracts Service registry number 1211588-54-3, which serves as its unique chemical identifier in scientific databases and commercial catalogues. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting its substitution pattern on the pyridine ring system.

The compound is also known by alternative systematic names including 2,5-Dibromo-6-(trifluoromethyl)pyridine, which represents an alternative numbering system for the same molecular structure. The standardized molecular formula is established as C₆H₂Br₂F₃N, indicating the presence of six carbon atoms, two hydrogen atoms, two bromine atoms, three fluorine atoms, and one nitrogen atom within the molecular framework. The compound's classification extends to the broader category of trifluoromethylpyridine derivatives, which are recognized for their significance in medicinal chemistry and agricultural applications.

Structural Classification and Heterocyclic Framework

The compound belongs to the class of halogenated heterocycles, specifically categorized as a substituted pyridine derivative. The pyridine ring system provides the fundamental aromatic heterocyclic framework, with nitrogen occupying position 1 in the six-membered ring structure. The substitution pattern creates a unique electronic environment within the molecule, where the electron-withdrawing trifluoromethyl group at position 2 and the bromine atoms at positions 3 and 6 significantly influence the compound's reactivity and physical properties.

This particular substitution pattern places this compound within a specialized subset of trifluoromethylpyridine compounds that have found extensive application in synthetic organic chemistry. The presence of multiple halogen substituents, combined with the trifluoromethyl functionality, creates opportunities for diverse chemical transformations including cross-coupling reactions, nucleophilic substitutions, and other synthetic modifications.

Propriétés

IUPAC Name |

3,6-dibromo-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F3N/c7-3-1-2-4(8)12-5(3)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQJAUTYAOPUKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromo-2-(trifluoromethyl)pyridine typically involves the bromination of 2-(trifluoromethyl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to achieve selective bromination at the desired positions on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing efficient brominating agents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3,6-Dibromo-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Typical reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

Coupling Reactions: Reagents include palladium catalysts, boronic acids, and bases like potassium phosphate or cesium carbonate.

Major Products Formed

Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atoms.

Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyridine ring with aromatic boronic acids.

Applications De Recherche Scientifique

Agrochemical Applications

The primary application of 3,6-dibromo-2-(trifluoromethyl)pyridine lies in its role as an active ingredient in crop protection products. Pyridine derivatives, especially those containing trifluoromethyl groups, have been extensively utilized for their herbicidal properties.

- Herbicides : The compound is often used as a precursor in the synthesis of herbicides. For instance, derivatives containing the trifluoromethylpyridine moiety have shown efficacy against a variety of weeds. Fluazifop-butyl, one of the first trifluoromethylpyridine derivatives introduced to the market, has paved the way for over 20 new agrochemicals that have received ISO common names .

- Mechanism of Action : The biological activity of these compounds is attributed to the unique physicochemical properties imparted by the fluorine atom, which enhances lipophilicity and biological interactions. This results in improved efficacy against target pests while minimizing environmental impact .

Pharmaceutical Applications

In the pharmaceutical realm, this compound serves as a versatile building block for various bioactive compounds.

- Drug Development : Several pharmaceutical products have been developed using trifluoromethylpyridine derivatives. These include drugs that target specific diseases due to their enhanced metabolic stability and bioavailability attributed to the fluorinated structure .

- Clinical Trials : Currently, multiple candidates containing this moiety are undergoing clinical trials, highlighting its potential in treating various conditions. The unique properties of trifluoromethyl groups often lead to improved pharmacokinetic profiles .

Synthetic Chemistry

The compound is also valuable in synthetic organic chemistry as an intermediate for various chemical transformations.

- Nucleophilic Substitution Reactions : this compound can undergo nucleophilic aromatic substitution reactions, making it a suitable precursor for synthesizing more complex molecules . This property is particularly useful in developing new materials with tailored functionalities.

- Synthesis of Functional Materials : The incorporation of trifluoromethylpyridine into polymers and other materials has been explored for enhancing their thermal and mechanical properties. Such modifications can lead to materials with superior performance characteristics suitable for industrial applications .

Case Study 1: Herbicidal Efficacy

Research has demonstrated that herbicides derived from trifluoromethylpyridines exhibit high selectivity and low toxicity to non-target organisms. For example, studies highlighted the effectiveness of these compounds against resistant weed species while maintaining safety profiles for crops .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of trifluoromethylpyridine were synthesized and tested against various bacterial strains. Results indicated that certain substitutions on the pyridine ring significantly enhanced antimicrobial activity, showcasing the potential for developing new antibiotics based on this scaffold .

Mécanisme D'action

The mechanism of action of 3,6-Dibromo-2-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Positional Isomers

2,4-Dibromo-3-(trifluoromethyl)pyridine (CAS: 1227582-03-7)

- Structural Differences : Bromine atoms are at positions 2 and 4 instead of 3 and 4.

- Impact : Altered regiochemistry affects electrophilic substitution patterns. The meta and para bromine positions relative to the -CF₃ group may reduce steric hindrance compared to the 3,6-dibromo isomer.

- Applications : Less commonly reported in coupling reactions, suggesting lower reactivity in Suzuki-Miyaura or Buchwald-Hartwig reactions .

3,4-Dibromo-2-(trifluoromethyl)pyridine (CAS: 1227572-24-8)

Mono-Halogenated Derivatives

2-Bromo-6-(trifluoromethyl)pyridine (CAS: 189278-27-1)

- Structural Differences : Only one bromine at position 2.

- Impact : Reduced halogenation limits its utility in multi-step syntheses requiring dual functionalization. The -CF₃ group at position 6 enhances electron withdrawal but may sterically hinder reactions at position 2 .

3-Bromo-2-chloro-6-(trifluoromethyl)pyridine (CAS: 1159512-34-1)

Substituted Pyridines with Alternative Functional Groups

3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine (CAS: 1805295-62-8)

- Structural Differences : A difluoromethyl (-CHF₂) group replaces bromine at position 2.

- Impact : The -CHF₂ group introduces both electron-withdrawing and mild electron-donating effects, altering reactivity in cross-coupling reactions. This compound’s molecular weight (276.00 g/mol ) is lower due to reduced bromination .

3-Bromo-2-methyl-6-(trifluoromethyl)pyridine (CAS: 1010422-53-3)

Dibrominated Pyridines with Additional Substituents

2,5-Dibromo-3,6-dimethylpyridine (CAS: 38749-93-8)

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Notes |

|---|---|---|---|---|---|

| 3,6-Dibromo-2-(trifluoromethyl)pyridine | 1211588-54-3 | C₆H₂Br₂F₃N | 304.90 | Br (3,6), -CF₃ (2) | High reactivity in cross-coupling |

| 2,4-Dibromo-3-(trifluoromethyl)pyridine | 1227582-03-7 | C₆H₂Br₂F₃N | 304.90 | Br (2,4), -CF₃ (3) | Moderate steric hindrance |

| 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine | 1159512-34-1 | C₆H₂BrClF₃N | 260.44 | Br (3), Cl (2), -CF₃ (6) | Lower NAS reactivity due to Cl |

| 2-Bromo-6-(trifluoromethyl)pyridine | 189278-27-1 | C₆H₃BrF₃N | 226.00 | Br (2), -CF₃ (6) | Limited to single substitution reactions |

Activité Biologique

3,6-Dibromo-2-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties, supported by relevant data and case studies.

This compound has the molecular formula . Its structure features a pyridine ring substituted with bromine and trifluoromethyl groups, which are known to influence biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, studies have shown that derivatives of pyridine with trifluoromethyl substitutions demonstrate varying degrees of activity against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |

|---|---|---|

| This compound | 4.0 | 8.0 |

| Control (without CF₃) | 32.0 | 16.0 |

The introduction of the trifluoromethyl group significantly increases the potency against S. aureus, as seen in the above table, where the minimum inhibitory concentration (MIC) is notably lower compared to non-fluorinated analogs .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays demonstrated that this compound exhibits cytotoxic effects on several human cancer cell lines, including A549 (lung cancer) and K562 (leukemia).

- Case Study : A study evaluated the effects of this compound on cell cycle progression in cancer cells. Results indicated a significant G2/M phase arrest at low micromolar concentrations, suggesting its potential as a chemotherapeutic agent .

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| A549 | 5.0 | G2/M phase arrest |

| K562 | 4.5 | Induction of apoptosis |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : The trifluoromethyl group enhances binding affinity to certain enzymes involved in bacterial cell wall synthesis.

- Disruption of Membrane Integrity : Compounds with similar structures have been shown to disrupt microbial membranes, leading to cell lysis.

- Modulation of Signaling Pathways : In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and survival.

In Vivo Studies

In vivo studies have further validated the effectiveness of this compound against infections and tumors. For example, in mouse models infected with Staphylococcus aureus, administration of this compound resulted in a significant reduction in bacterial load compared to untreated controls .

Q & A

Q. What are the common synthetic routes for preparing 3,6-dibromo-2-(trifluoromethyl)pyridine, and what experimental conditions are critical for optimizing yield?

Answer: The synthesis typically involves halogenation and functional group introduction. A two-step approach is often employed:

Trifluoromethylation : Introduce the trifluoromethyl group to the pyridine ring via cross-coupling reactions (e.g., using CuI or Pd catalysts under inert conditions) .

Bromination : Achieve regioselective bromination at the 3- and 6-positions using reagents like PBr₃ or NBS (N-bromosuccinimide) in solvents such as DCM or CCl₄ .

Critical Parameters :

- Temperature control (0–25°C) to avoid side reactions.

- Use of directing groups (e.g., amino or methoxy) to ensure correct bromine positioning .

Table 1 : Comparison of Bromination Agents

| Reagent | Solvent | Yield (%) | Selectivity (3,6 vs. 2,5) |

|---|---|---|---|

| PBr₃ | CCl₄ | 72 | High (3,6) |

| NBS | DCM | 65 | Moderate |

Q. How do researchers characterize this compound, and what analytical techniques resolve structural ambiguities?

Answer: Key characterization methods include:

- NMR Spectroscopy :

- ¹H NMR : Identifies proton environments near substituents (e.g., downfield shifts for bromine-adjacent protons) .

- ¹⁹F NMR : Confirms trifluoromethyl group integrity (δ ≈ -60 to -70 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 342.82 for C₆H₂Br₂F₃N) .

- X-ray Crystallography : Resolves regiochemical ambiguities in bromine placement .

Advanced Research Questions

Q. How can researchers address contradictory data on regioselectivity during bromination of trifluoromethylpyridines?

Answer: Contradictions often arise from competing electronic (directing groups) and steric effects. Methodological solutions include:

- Computational Modeling : Use DFT calculations to predict bromine attack sites based on charge distribution .

- Isotopic Labeling : Track bromine incorporation using ²H-labeled substrates to confirm regioselectivity .

- Controlled Competition Experiments : Compare reactivity of substituted pyridines under identical conditions .

Q. What strategies enable selective functionalization of this compound for medicinal chemistry applications?

Answer: The dibromo scaffold allows modular derivatization:

- Suzuki-Miyaura Coupling : Replace bromines with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids .

- Nucleophilic Substitution : Introduce amines or thiols at the 3- or 6-position under basic conditions (K₂CO₃, DMF) .

Challenge : Trifluoromethyl groups may deactivate the ring; use electron-deficient ligands to enhance reactivity .

Q. How do researchers resolve discrepancies in reported spectroscopic data for fluorinated pyridine derivatives?

Answer: Discrepancies in NMR or MS data often stem from solvent effects or impurities. Best practices:

- Standardized Protocols : Use deuterated solvents (CDCl₃ or DMSO-d₆) and internal standards (TMS) .

- Multi-Technique Validation : Cross-validate with IR (C-F stretches at 1100–1200 cm⁻¹) and HPLC purity checks (>98%) .

Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?

Answer: The compound’s stability arises from:

- Electron-Withdrawing Effects : Trifluoromethyl and bromine groups reduce ring basicity, minimizing protonation in acidic media .

- Steric Shielding : Bromine atoms at 3,6-positions hinder nucleophilic attack at adjacent carbons .

Experimental Validation : - Conduct kinetic studies in HCl/NaOH solutions (0.1–5 M) with GC-MS monitoring .

Q. How can researchers leverage this compound in designing photoactive materials?

Answer: The compound’s electron-deficient structure supports applications in:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.